molecular formula C11H18N2O9 B1681972 Acide spaglumique CAS No. 4910-46-7

Acide spaglumique

Cat. No.: B1681972
CAS No.: 4910-46-7
M. Wt: 322.27 g/mol
InChI Key: LQMRHOYCEMZABM-LEUCUCNGSA-N
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Mechanism of Action

Target of Action

Acide spaglumique primarily targets mast cells . Mast cells are immune cells that play a crucial role in allergic reactions. They are involved in producing an allergic response by releasing inflammatory mediators such as histamine .

Mode of Action

This compound acts as a mast cell stabilizer . It inhibits the degranulation of mast cells, a process that releases inflammatory mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation and thus blocking the release of histamine and other mediators .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine release pathway in mast cells . By inhibiting mast cell degranulation, this compound prevents the release of histamine, a key mediator in allergic reactions .

Pharmacokinetics

It’s known that the compound is used in eye drops, suggesting a local effect .

Result of Action

The primary result of this compound’s action is the prevention of allergic reactions . By stabilizing mast cells and inhibiting the release of histamine, it prevents the inflammation and other symptoms associated with allergic reactions .

Action Environment

The action of this compound is influenced by the local environment in which it is applied. For instance, in the case of eye drops, the compound exerts a local effect, preventing allergic reactions in the eyes . Environmental factors such as the presence of allergens can influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acide spaglumique involves the acetylation of aspartyl-glutamic acid. The reaction typically requires the use of acetic anhydride as the acetylating agent and a base such as sodium hydroxide to neutralize the reaction mixture. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and filtration to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Acide spaglumique undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a range of substituted analogs with varying biological activities .

Scientific Research Applications

Acide spaglumique has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of acetylated amino acids in various chemical reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on mast cell stabilization.

    Medicine: Primarily used in the treatment of allergic conjunctivitis and other allergic conditions. It is also being explored for its potential neuroprotective effects due to its ability to modulate neurotransmitter activity.

    Industry: Utilized in the formulation of eye drops and other pharmaceutical products aimed at treating allergic reactions

Comparison with Similar Compounds

Acide spaglumique is unique compared to other mast cell stabilizers due to its dual action as both a mast cell stabilizer and a neurotransmitter modulator. Similar compounds include:

This compound’s unique combination of mast cell stabilization and neurotransmitter modulation makes it a valuable compound in both clinical and research settings.

Properties

Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation.

CAS No.

4910-46-7

Molecular Formula

C11H18N2O9

Molecular Weight

322.27 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid;hydrate

InChI

InChI=1S/C11H16N2O8.H2O/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);1H2/t6-,7-;/m0./s1

InChI Key

LQMRHOYCEMZABM-LEUCUCNGSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O

SMILES

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O

Appearance

Solid powder

4910-46-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

113701-65-8 (magnesium salt)
57096-28-3 (sodium salt/solvate)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

eta-NAAG
N-acetylaspartyl-beta-linked glutamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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